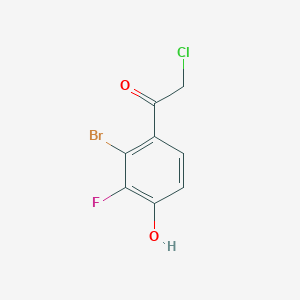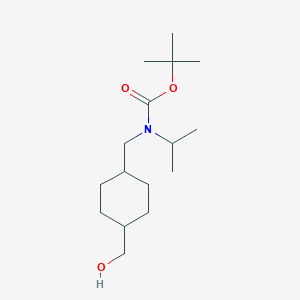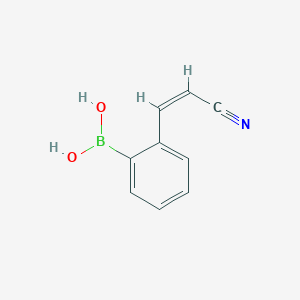
2-(E)-2-Cyanovinylbenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(E-Cyanovinyl)phenylboronic acid is an organic compound with the molecular formula C₉H₈BNO₂ and a molecular weight of 173.0 g/mol . This compound is characterized by the presence of a cyanovinyl group attached to a phenylboronic acid moiety. It is primarily used in research settings, particularly in the field of organic synthesis and proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
While specific industrial production methods for 2-(E-Cyanovinyl)phenylboronic acid are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(E-Cyanovinyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the cyanovinyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Phenols, quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-(E-Cyanovinyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Proteomics: Employed in the study of protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to form stable complexes with biomolecules.
Material Science: Used in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including the development of sensors and drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Vinylboronic Acid: Contains a vinyl group attached to the boronic acid moiety, used in similar coupling reactions.
Cyanophenylboronic Acid: Contains a cyano group attached to the phenyl ring, used in various organic transformations.
Uniqueness
2-(E-Cyanovinyl)phenylboronic acid is unique due to the presence of both a cyanovinyl group and a boronic acid moiety. This combination allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C9H8BNO2 |
|---|---|
Peso molecular |
172.98 g/mol |
Nombre IUPAC |
[2-[(Z)-2-cyanoethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3- |
Clave InChI |
IBOPZLYQFBLSRH-HYXAFXHYSA-N |
SMILES isomérico |
B(C1=CC=CC=C1/C=C\C#N)(O)O |
SMILES canónico |
B(C1=CC=CC=C1C=CC#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)

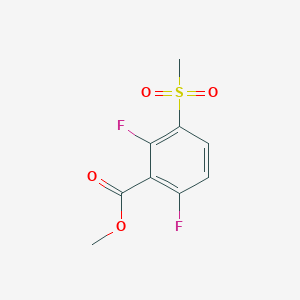
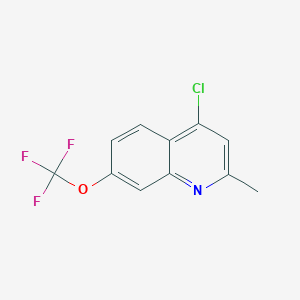
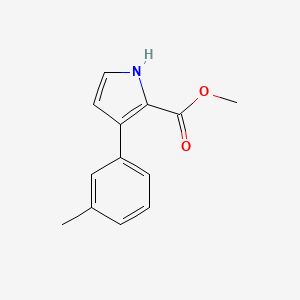
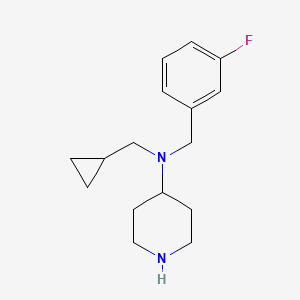
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
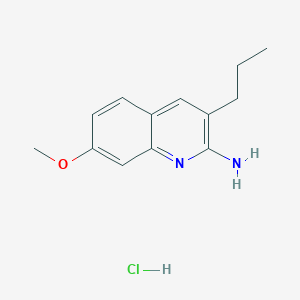
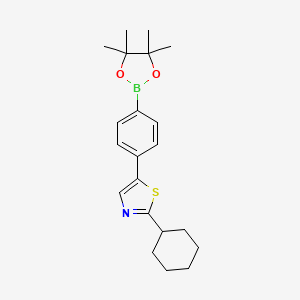
![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
